An In-depth Technical Guide to the Synthesis and Preparation of High-Purity Tributyltin Hydroxide
An In-depth Technical Guide to the Synthesis and Preparation of High-Purity Tributyltin Hydroxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and preparation of high-purity tributyltin hydroxide (TBTH), a significant organotin compound with historical applications in biocide formulations and contemporary relevance in toxicological and environmental research. This document details synthetic methodologies, presents quantitative data, and illustrates the key signaling pathways affected by tributyltin compounds.
Physicochemical Properties and Data
Tributyltin hydroxide is a colorless to pale yellow liquid at room temperature.[1] High-purity samples are typically colorless.[1] It is highly soluble in organic solvents such as hexane, toluene, dichloromethane, and dimethylformamide, a characteristic that facilitates its use in various chemical reactions and extraction procedures.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₈OSn | [1] |
| Molar Mass | 307.06 g/mol | [1] |
| CAS Number | 1067-97-6 | [1] |
| Melting Point | 15.5 °C | [1] |
| Boiling Point | 186-190 °C at 5 Torr | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
Synthesis of High-Purity Tributyltin Hydroxide
The synthesis of high-purity tributyltin hydroxide typically involves a two-step process: the preparation of a high-purity tributyltin precursor, such as tributyltin chloride or bis(tributyltin) oxide, followed by its hydrolysis to the hydroxide.
Preparation of High-Purity Tributyltin Precursors
A common precursor for tributyltin hydroxide is tributyltin chloride. A patented method for preparing high-purity trialkyltin compounds provides a basis for obtaining high-purity tributyltin chloride. This process involves the reaction of a crude mixture of tetrabutyltin and tributyltin chloride with an aqueous solution of sodium hydroxide to form bis(tributyltin) oxide, which is then converted to high-purity tributyltin chloride.
Experimental Protocol: Synthesis of High-Purity Tributyltin Chloride from a Crude Mixture
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Reaction with Sodium Hydroxide: A crude mixture containing tetrabutyltin and tributyltin chloride is slowly added to an aqueous solution of sodium hydroxide with a wetting agent. The mixture is heated to 75-85°C for 1 hour with constant agitation.
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Phase Separation: After the reaction, the mixture is allowed to separate into two phases. The organic phase, containing tetrabutyltin and the newly formed bis(tributyltin) oxide, is separated.
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Purification of Tetrabutyltin: The organic phase is subjected to vacuum distillation to separate the pure tetrabutyltin as the distillate. The residue consists of substantially pure bis(tributyltin) oxide.
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Conversion to Tributyltin Chloride: The purified bis(tributyltin) oxide is then reacted with a 36% hydrochloric acid solution at 75°C for 1 hour with agitation.
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Workup: Water is added to the reaction mixture, leading to the formation of two phases. The upper hydrocarbon phase containing tributyltin chloride is separated, heated to 130°C to remove residual water, and then filtered.
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Final Purification: High-purity tributyltin chloride is obtained by distillation of the hydrocarbon phase.
| Precursor Synthesis Data | Yield | Purity |
| Tetrabutyltin | 98.2% of theory | >99% |
| Bis(tributyltin) oxide | - | 99.19% |
| Tributyltin chloride | 94.2% of theory | 98.16% |
Hydrolysis of Tributyltin Chloride to Tributyltin Hydroxide
The final step in the synthesis is the hydrolysis of the purified tributyltin chloride to tributyltin hydroxide. This is a standard reaction for the formation of organotin hydroxides.
General Experimental Protocol: Hydrolysis of Tributyltin Chloride
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Reaction Setup: Purified tributyltin chloride is dissolved in a suitable organic solvent that is immiscible with water, such as diethyl ether or toluene.
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Hydrolysis: An aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, is added dropwise to the stirred solution of tributyltin chloride at room temperature. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
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Phase Separation: After the addition is complete, the mixture is stirred for an additional period to ensure complete reaction. The organic and aqueous layers are then separated.
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Washing: The organic layer is washed several times with deionized water to remove any remaining base and salts.
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Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield tributyltin hydroxide.
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Purity Assessment: The purity of the final product can be assessed by techniques such as NMR spectroscopy and elemental analysis.
Signaling Pathways Modulated by Tributyltin
Tributyltin is a well-documented endocrine-disrupting chemical that can interfere with various cellular signaling pathways. Its immunotoxic and cytotoxic effects are often mediated through the activation of mitogen-activated protein kinase (MAPK) pathways.
TBT-Induced Activation of MAPK Signaling in Human Natural Killer (NK) Cells
Low doses of tributyltin have been shown to activate the p38 and p44/42 MAPK pathways in human NK cells.[2] This activation is mediated by the upstream MAPK kinases (MAP2Ks), MKK3/6 and MEK1/2.[2]
Caption: TBT-induced MAPK signaling cascade in human NK cells.
TBT-Mediated Endocrine Disruption and Pro-inflammatory Cytokine Production
Tributyltin can act as an endocrine disruptor by modulating estrogen receptor (ERα and ERβ) signaling and inhibiting aromatase, the enzyme responsible for converting testosterone to estrogen.[3] Additionally, TBT can induce the production of pro-inflammatory cytokines, such as IL-1β and IL-6, through the activation of Toll-like receptors (TLRs) and subsequent MyD88-dependent signaling pathways that involve MAPK activation.[4]
Caption: Mechanisms of TBT-induced endocrine disruption and inflammation.
Oxidative Stress-Triggered Apoptosis in Pancreatic β-cells
Low-dose exposure to tributyltin can induce apoptosis in pancreatic β-cells through a pathway involving oxidative stress and the activation of the JNK signaling pathway.[5]
Caption: TBT-induced oxidative stress and apoptosis in pancreatic β-cells.
Conclusion
This technical guide outlines the synthesis of high-purity tributyltin hydroxide and provides insight into its mechanisms of action at a cellular level. The provided experimental protocols, based on established chemical principles and published data for related compounds, offer a solid foundation for the preparation of this compound for research purposes. The diagrams of the signaling pathways illustrate the complex interactions of tributyltin with biological systems, highlighting its role as a significant environmental toxicant and a subject of ongoing scientific investigation. Researchers and professionals in drug development and toxicology can utilize this information for further studies into the effects of organotin compounds.
References
- 1. Buy Tributyltin hydroxide | 80883-02-9 [smolecule.com]
- 2. Alteration of an essential NK cell signaling pathway by low doses of tributyltin in human natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Toll-like receptors in the mechanism of tributyltin-induced production of pro-inflammatory cytokines, IL-1β and IL-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
